1-(4-(Chloromethyl)phenoxy)-4-chlorobenzene
Overview
Description
1-(4-(Chloromethyl)phenoxy)-4-chlorobenzene is a chemical compound with the molecular formula C14H12Cl2O . It has a molecular weight of 267.150 g/mol . The compound is also known by other names such as Bis [4- (chloromethyl)phenyl] ether and Bis [p- (chloromethyl)phenyl] ether .
Molecular Structure Analysis
The compound has a linear formula of C14H12Cl2O . The InChI representation of the compound is InChI=1S/C14H12Cl2O/c15-9-11-1-5-13 (6-2-11)17-14-7-3-12 (10-16)4-8-14/h1-8H,9-10H2
.
Physical and Chemical Properties Analysis
The compound has a molecular weight of 267.1 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound’s complexity, as computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14), is 184 .
Scientific Research Applications
Polymer Synthesis and Materials Science
- Polymer Development : High molecular weight poly(p-phenyleneethynylenes) can be synthesized from 1,4-dipropynylated benzenes, demonstrating the potential of chlorobenzene derivatives in creating novel polymer materials with high purity and excellent yields (Kloppenburg, Jones, & Bunz, 1999).
- Novel Polythiophenes : Synthesis and characterization of new polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units, showcasing the versatility of chlorobenzene derivatives in designing materials with specific thermal, optical, and electrochemical properties (Tapia et al., 2010).
Catalysis and Chemical Reactions
- Oxidation Reactions : The use of chlorobenzene derivatives in the selective oxidation of aromatic compounds on zeolites using N2O as a mild oxidant, highlighting their utility in environmentally friendly chemical synthesis processes (Kustov et al., 2000).
- Photocatalysis : Fe-Based Metal–Organic Frameworks demonstrate high selectivity in photocatalytic benzene hydroxylation to phenol, emphasizing the role of chlorobenzene derivatives in enhancing photocatalytic efficiency (Wang, Wang, & Li, 2015).
Environmental Science and Detoxification
- Fenton's Reagent in Degradation : Chlorobenzene's degradation by hydroxyl radicals generated with Fenton's reagent, showing the potential for chlorobenzene derivatives in environmental remediation and pollution control (Sedlak & Andren, 1991).
Analytical and Chemical Properties
- Hydrolysis Mechanisms : Investigation into the hydrolysis of chlorobenzene over calcium phosphate apatite, providing insights into reaction mechanisms and the potential for synthesizing phenol from chlorobenzene derivatives (Reichle, 1970).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-chloro-4-[4-(chloromethyl)phenoxy]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDXYJCYTXSWOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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